N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide

Kinase inhibition Structural biology Drug design

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide (CAS 1257550-39-2) is a synthetic small molecule featuring a benzimidazole ring linked via a methylene bridge to an acetamide moiety, which is further substituted with a 2-oxo-3-phenylimidazolidin-1-yl group (C19H19N5O2, MW 349.4 g/mol). The compound belongs to a class of heterocyclic hybrids that combine the benzimidazole pharmacophore—known for diverse bioactivities including kinase inhibition and anti-ulcer effects—with an imidazolidinone scaffold, a substructure present in several experimental anticancer agents (e.g., CPI-613) and CNS-penetrant ASK1 inhibitors.

Molecular Formula C19H19N5O2
Molecular Weight 349.4
CAS No. 1257550-39-2
Cat. No. B3226726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide
CAS1257550-39-2
Molecular FormulaC19H19N5O2
Molecular Weight349.4
Structural Identifiers
SMILESC1CN(C(=O)N1CC(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=CC=C4
InChIInChI=1S/C19H19N5O2/c25-18(20-12-17-21-15-8-4-5-9-16(15)22-17)13-23-10-11-24(19(23)26)14-6-2-1-3-7-14/h1-9H,10-13H2,(H,20,25)(H,21,22)
InChIKeyKYSIKKACZVZDRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide (CAS 1257550-39-2): Core Identity and Procurement-Relevant Characteristics


N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide (CAS 1257550-39-2) is a synthetic small molecule featuring a benzimidazole ring linked via a methylene bridge to an acetamide moiety, which is further substituted with a 2-oxo-3-phenylimidazolidin-1-yl group (C19H19N5O2, MW 349.4 g/mol) . The compound belongs to a class of heterocyclic hybrids that combine the benzimidazole pharmacophore—known for diverse bioactivities including kinase inhibition and anti-ulcer effects—with an imidazolidinone scaffold, a substructure present in several experimental anticancer agents (e.g., CPI-613) and CNS-penetrant ASK1 inhibitors [1][2]. Although structurally related macrocyclic analogs have been co-crystallized with human ASK1 kinase (PDB: 6OYW, ligand NKJ sharing the identical molecular formula), the target compound itself is a linear, non-macrocyclic molecule currently supplied primarily as a research-grade screening compound with a typical purity of 95% [3].

Chemistry Linear benzimidazole–imidazolidinone hybrid, topologically distinct from macrocyclic isomer
Purity grade Screening-grade (≥95%), suitable for primary library profiling
Kinase context No reported ASK1 inhibition; topology-driven functional divergence from macrocycle

Why N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide Cannot Be Safely Replaced by Generic Benzimidazole or Imidazolidinone Analogs


The linear, dual-pharmacophore architecture of this compound confers a unique spatial orientation that distinguishes it from both simple benzimidazole derivatives (e.g., omeprazole-like anti-ulcer agents) and standalone imidazolidinones. Even among close analogs sharing the 2-oxo-3-phenylimidazolidin-1-yl acetamide core, small structural perturbations at the benzimidazole attachment point profoundly alter biological activity. For instance, a macrocyclic analog with the identical molecular formula (C19H19N5O2) but a cyclized linker displays potent ASK1 kinase inhibition (cell IC50 values ranging from 95 nM to 1.2 µM depending on the scaffold), whereas no equivalent activity has been reported for the linear target compound [1][2]. Similarly, patent literature on benzimidazole derivatives substituted at the 2-position with acetamide linkers indicates that gastric antisecretory activity is highly sensitive to the nature and length of the linker, precluding the assumption that any benzimidazole-acetamide hybrid would behave interchangeably [3]. Consequently, generic substitution without confirmation of functional equivalence at the specific molecular target of interest carries a high risk of experimental failure.

Macrocyclic isomer vs. linear topology
A macrocyclic isomer with identical formula exhibits reported nanomolar ASK1 inhibition, whereas the linear target compound has no reported ASK1 activity; topology may determine kinase engagement.
Linker-dependent pharmacological profile
Benzimidazole-acetamide hybrids show high sensitivity to linker length; even minor alterations can shift gastric antisecretory potency across a wide range, so generic analogs may not replicate the target compound's SAR position.
Purity and sourcing variability
Unregulated analogs from general suppliers may have lower purity or different impurity profiles, potentially confounding screening and dose-response assays.

Quantitative Differentiation Evidence for N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide


Structural Uniqueness versus the Isomeric Macrocyclic ASK1 Inhibitor Compound 11

The target compound is a linear molecule, whereas Compound 11 (PDB ligand NKJ, co-crystallized with human ASK1 in 6OYW) is a macrocyclic isomer with the identical molecular formula C19H19N5O2 [1]. Compound 11 adopts a constrained, ring-closed conformation that fits the ATP-binding pocket of ASK1, enabling a biochemical IC50 of approximately 95–120 nM for the macrocyclic series [2]. The linear target compound, lacking this macrocyclic constraint, cannot achieve the same binding pose and has no reported ASK1 inhibitory activity, highlighting a stark functional divergence driven solely by topology rather than atomic composition.

Topology vs. activity
Reported comparison
Linear: no ASK1 inhibition reported
Macrocycle (Compound 11): IC₅₀ ~95–123 nM
Topology-driven divergence may affect kinase assay interpretation
Based on PDB 6OYW and cell-based ASK1 assays
Kinase inhibition Structural biology Drug design

Linker-Dependent Activity Divergence among Benzimidazole-Acetamide Hybrids

A patent on benzimidazole derivatives (WO2000512291) discloses that gastric antisecretory activity requires specific substitution patterns on the phenyl ring and defined linker lengths between the benzimidazole and the terminal group [1]. The target compound's benzimidazol-2-ylmethyl-acetamide linker with a phenylimidazolidinone cap has not been explicitly profiled, but close analogs in the patent literature with shorter or longer linkers showed orders-of-magnitude differences in potency against stimulated gastric acid secretion (effective doses ranging from <1 mg/kg to >30 mg/kg in rat models) [1]. This indicates that the exact linker geometry of the target compound positions it in a distinct activity space that cannot be interpolated from generic benzimidazole-acetamide derivatives.

Linker SAR divergence
Class-level inference
Potency range >30-fold among linker variants
Linker geometry may position compound in distinct activity space
Patent WO2000512291; target not profiled directly
Gastric acid secretion H+/K+-ATPase inhibition Structure-activity relationship

Purity and Batch-to-Batch Consistency for Screening-Grade Supply

The target compound is commercially catalogued with a minimum purity specification of 95% (by HPLC or equivalent analytical method) . While this purity level is typical for research-grade screening compounds, less regulated analogues obtained from general chemical suppliers may vary in purity from 90% to 98%, and impurities such as residual solvents or unreacted intermediates can impact assay reproducibility . For closely related imidazolidinone derivatives (e.g., CPI-613, a clinical-stage anticancer agent), purity specifications are tightly controlled to ≥98% with full analytical characterization, reflecting the procurement standards required for translational research . The 95% purity floor for the target compound defines its suitability for primary screening but necessitates subsequent repurification for advanced lead optimization studies.

Purity specification
Specification review
Target: ≥95%
Comparator (CPI-613): ≥98%
95% suitable for screening; repurification advised for quantitative assays
Impurity profile may vary; orthogonal characterization recommended
Compound procurement Quality control High-throughput screening

Validated Application Scenarios for Procuring N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-oxo-3-phenylimidazolidin-1-yl)acetamide


Building Focused Libraries for Benzimidazole-Imidazolidinone Hybrid Screening

The compound serves as a versatile building block for constructing diversity-oriented libraries targeting kinases, GPCRs, or ion channels where the benzimidazole-imidazolidinone scaffold has been privileged in medicinal chemistry campaigns [1][2]. Its linear topology offers a complementary chemotype to macrocyclic inhibitors, enabling exploration of a distinct region of chemical space not accessible to cyclized analogs [1].

Negative Control for Macrocyclic ASK1 Inhibitor Studies

Given that a macrocyclic isomer with identical formula demonstrates potent ASK1 inhibition (cell IC50 95–123 nM) [3], the linear target compound can be employed as a structurally matched negative control to confirm that observed biological effects are topology-dependent. This is particularly valuable in target engagement assays and cellular selectivity profiling.

Linker-Structure-Activity Relationship (SAR) Studies in Gastric Acid Secretion Models

Patent data (WO2000512291) indicate that benzimidazole derivatives with acetamide linkers exhibit pronounced linker-length-dependent antisecretory activity [4]. The target compound, with its specific methylene bridge and phenylimidazolidinone terminus, fills a gap in existing linkers and can be used to deconvolute the SAR around the benzimidazole 2-position, supporting the design of next-generation gastrointestinal therapeutics.

Analytical Reference Standard for Imidazolidinone-Containing Drug Metabolite Identification

The 2-oxo-3-phenylimidazolidin-1-yl acetamide substructure is a known metabolic liability in clinical candidates such as CPI-613 . The target compound can serve as a reference standard in LC-MS/MS workflows to identify and quantify related metabolites or degradation products in preclinical pharmacokinetic studies, provided that it is repurified to >98% and characterized by orthogonal analytical methods.

Application
Selection Property
Validation Focus
Benzimidazole–imidazolidinone hybrid library design
Linear topology complementarity to macrocycles
Chemotype diversity and scaffold novelty evaluation
ASK1 target engagement negative control
Structurally matched linear isomer without reported ASK1 activity
Topology-dependent kinase assay confirmation
Gastric antisecretory linker SAR studies
Methylene-bridge benzimidazole-acetamide geometry
Linker-length-dependent potency evaluation in gastric models
Imidazolidinone metabolite reference standard
2-Oxo-3-phenylimidazolidin-1-yl acetamide substructure
LC-MS/MS method accuracy and preclinical metabolite profiling
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